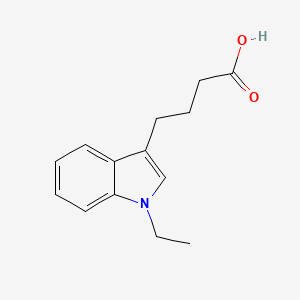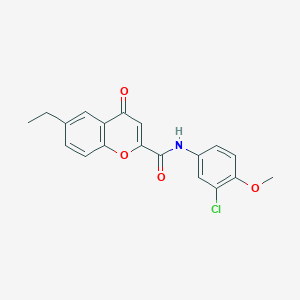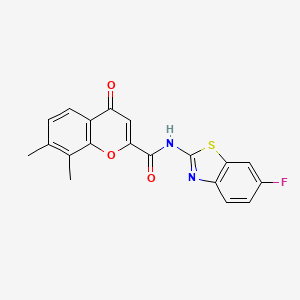
4-(1-ethyl-1H-indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- IBA belongs to the auxin family of plant hormones and plays a crucial role in plant growth, particularly in root development and tissue differentiation.
- Its chemical structure consists of an indole ring fused to a butanoic acid moiety.
Indole-3-butyric acid (IBA): is a white to light-yellow crystalline solid with the molecular formula . It melts at 125°C under atmospheric pressure and decomposes before boiling.
Preparation Methods
- IBA can be synthesized through several routes. One common method involves the following steps:
- Start with 4-(1H-indol-3-yl)butanoic acid (also known as indolebutyric acid ).
- Convert it to ethyl 4-(1H-indol-3-yl)butanoate by esterification with ethanol.
- Further transform it into 4-(1H-indol-3-yl)butanohydrazide .
- Finally, react the hydrazide with 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol to obtain IBA .
Chemical Reactions Analysis
- IBA can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrazine, acid chlorides, and thiol compounds.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Plant Growth Regulator: IBA is widely used in horticulture and agriculture to promote root development, enhance cutting propagation, and improve plant survival rates.
Tissue Culture: It aids in tissue culture and micropropagation of plants.
Pharmacology: IBA derivatives have potential as anti-inflammatory and antioxidant agents.
Mechanism of Action
- IBA acts as an auxin, binding to specific receptors in plant cells.
- It influences cell elongation, differentiation, and organ development.
- Molecular targets include transport proteins and transcription factors.
Comparison with Similar Compounds
- IBA is unique due to its specific combination of an indole ring and a butanoic acid side chain.
- Similar compounds include indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) , which also function as plant growth regulators.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(1-ethylindol-3-yl)butanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-15-10-11(6-5-9-14(16)17)12-7-3-4-8-13(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,16,17) |
InChI Key |
YKFJXRVIOCTMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11406129.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11406134.png)
![6,8-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11406141.png)
![N-(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11406147.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11406154.png)

![ethyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11406174.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11406175.png)

![methyl 4-[8-cyano-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11406196.png)
![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide](/img/structure/B11406200.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine](/img/structure/B11406201.png)
![9-(4-chlorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11406207.png)
